molecular formula C21H19ClN4O2 B2724742 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899985-99-0

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No. B2724742
CAS RN: 899985-99-0
M. Wt: 394.86
InChI Key: CQSVVZDHFYAKCU-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a chemical compound that has aroused interest in the scientific community due to its potential implications in various fields. It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of substituted heterocyclic derivatives from compounds 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides, which were prepared from the corresponding 5-chloroanisic acid (2-methoxy-4-chlorobenzoic acid) as starting material .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a morpholine ring and a benzene ring linked to each other . The molecular formula is C21H19ClN4O2 and the molecular weight is 394.86.

Scientific Research Applications

Synthesis and Potential Applications

The chemical compound 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, while not directly cited in the provided studies, is related to research on compounds with similar structures that have been synthesized for their potential applications in various fields. This section covers the synthesis of similar compounds and their potential applications, excluding details on drug use, dosage, and side effects as requested.

Synthesis and Antimicrobial Activity

A study on the synthesis of novel derivatives related to the chemical structure of interest showed that these compounds have been explored for their potential antimicrobial activity. For instance, derivatives of 4-biphenyl-4-(2H)-phthalazin-1-one, which share a structural similarity to this compound, have been synthesized with an expectation of antimicrobial activity. The synthesis involved reactions with various reagents under specific conditions, leading to the formation of compounds that exhibited antimicrobial properties in preliminary evaluations (Abubshait et al., 2011).

Antitumor Activity

Another area of interest is the synthesis of compounds for antitumor activity evaluation. Compounds with a structural basis similar to this compound have been synthesized and tested for their capacity to inhibit the proliferation of cancer cell lines, indicating potential applications in cancer therapy. For example, a study demonstrated the synthesis and crystal structure of a compound with distinct inhibitory capacity against the proliferation of specific cancer cell lines (Ji et al., 2018).

properties

IUPAC Name

2-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-18-4-2-1-3-17(18)21(27)23-16-7-5-15(6-8-16)19-9-10-20(25-24-19)26-11-13-28-14-12-26/h1-10H,11-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSVVZDHFYAKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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